3-(Methoxymethyl)cyclobutane-1-carboxylic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

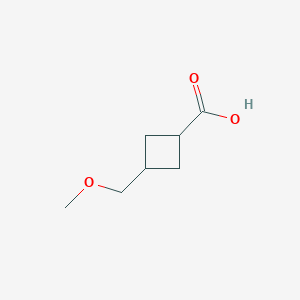

3-(Methoxymethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H12O3. It is a derivative of cyclobutane, which is a type of cycloalkane . Cycloalkanes are organic compounds that contain a ring of carbon atoms .

Molecular Structure Analysis

The molecular structure of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring with a methoxymethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C7H13NO3.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Methoxymethyl)cyclobutane-1-carboxylic acid include a molecular weight of 158.15 . It is stored at refrigerator temperatures and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Chromenes

Cyclobutane derivatives, including 3-(Methoxymethyl)cyclobutane-1-carboxylic acid, serve as intermediates in the synthesis of chromenes. These chromenes contain a cyclobutane ring and are formed through acid-catalyzed intramolecular alkylation of an oxygen-carrying aromatic ring. This process is valuable for synthesizing compounds like the carotenoid pigment capsorubin (Bernard et al., 2004).

Production of β-Dipeptides

3-(Methoxymethyl)cyclobutane-1-carboxylic acid is used in stereodivergent syntheses of bis(cyclobutane) β-dipeptides. These dipeptides are formed by self-condensing enantiomeric β-amino acids containing cyclobutane residues, marking the first instance of β-amino acid oligomers with directly linked cyclobutane residues (Izquierdo et al., 2002).

Construction of Functionalized Methylenecyclobutene and Cyclobutane Derivatives

The compound participates in Lewis Acid-catalyzed cascade reactions to construct functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This synthesis is significant for its mild reaction conditions and the broad applicability of the resulting compounds in various chemical processes (Yao & Shi, 2007).

Synthesis of γ-Amino Acids

The compound is involved in the synthesis of cis-cyclobutane γ-amino acids in enantiomerically pure form. The process leverages a photochemical [2+2] cycloaddition reaction, which is crucial for creating compounds with high enantiomeric purity, useful in various biochemical and pharmaceutical applications (André et al., 2011).

Ring-Opening Metathesis Polymerization (ROMP)

3-(Methoxymethyl)cyclobutane-1-carboxylic acid derivatives are investigated in the ring-opening metathesis polymerization (ROMP) reactions. The study explores the reactivities of cyclobutene derivatives as substrates for ROMP, contributing to the understanding of polymer formation and the potential development of new polymeric materials (Song et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

3-(methoxymethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-4-5-2-6(3-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKOCSFMQOIPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)cyclobutane-1-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)